

Introduction: The Significance of Polychlorofluorinated Pyridines

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Compound of Interest

Compound Name: *2,3,5-Trichloro-4,6-difluoropyridine*

CAS No.: 34415-31-1

Cat. No.: B1317643

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Polychlorofluorinated pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The strategic placement of chlorine and fluorine atoms on the pyridine ring creates a unique electronic landscape, modulating the molecule's reactivity, lipophilicity, and metabolic stability. These attributes make them highly valuable building blocks for the synthesis of complex pharmaceuticals and agrochemicals.[1][2] **2,3,5-Trichloro-4,6-difluoropyridine** (IUPAC Name: **2,3,5-Trichloro-4,6-difluoropyridine**) is a key exemplar of this class, offering multiple sites for selective functionalization.[3] This guide will elucidate its structural and electronic properties, providing a foundation for its effective utilization in synthetic applications.

Molecular Structure and Physicochemical Properties

The core of the molecule is a pyridine ring, an aromatic six-membered heterocycle containing one nitrogen atom. The substitution pattern—three chlorine atoms at positions 2, 3, and 5, and two fluorine atoms at positions 4 and 6—profoundly influences the ring's geometry and electron distribution. The high electronegativity of the fluorine and chlorine atoms withdraws electron

density from the aromatic ring, making it electron-deficient and susceptible to nucleophilic attack.

The molecule is a colorless liquid at room temperature, is denser than water, and is insoluble in aqueous media, a common characteristic of polyhalogenated organic compounds.[4][5]

Property	Value	Source
IUPAC Name	2,3,5-Trichloro-4,6-difluoropyridine	[3]
Molecular Formula	C ₅ Cl ₃ F ₂ N	[3][6]
Molecular Weight	218.42 g/mol	[3][6]
CAS Number	34415-31-1	[6]
Physical State	Colorless Liquid	[5]
Boiling Point (Predicted)	220.5 ± 35.0 °C	[6]
Solubility	Insoluble in water	[4]

Elucidation of Molecular Structure: A Multi-faceted Approach

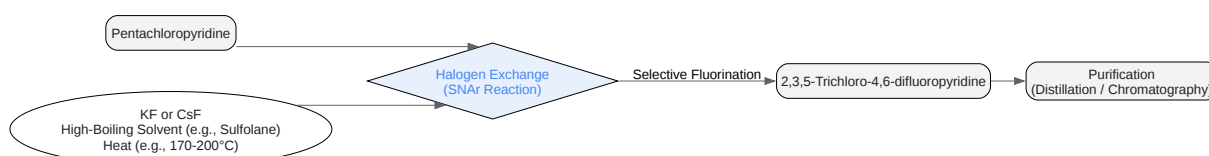
Determining the precise molecular structure of a compound like **2,3,5-trichloro-4,6-difluoropyridine** requires a combination of synthetic chemistry, spectroscopic analysis, and computational modeling.

Synthetic Pathway and Mechanistic Considerations

The synthesis of polychlorofluorinated pyridines typically involves a halogen exchange (HALEX) reaction, starting from a readily available polychlorinated precursor. A plausible and industrially relevant route to **2,3,5-trichloro-4,6-difluoropyridine** would start from pentachloropyridine.

The mechanism involves the nucleophilic substitution of chloride ions by fluoride ions. The choice of fluorinating agent is critical; while potassium fluoride (KF) is cost-effective, cesium

fluoride (CsF) is often more reactive, albeit more expensive.[1][7] The reaction is typically carried out in a high-boiling polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or sulfolane, which can solubilize the fluoride salt and facilitate the reaction at elevated temperatures.[8][9] Phase-transfer catalysts may also be employed to enhance the reaction rate.[7] The reaction proceeds stepwise, and controlling the stoichiometry and temperature allows for the selective replacement of chlorine atoms.



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Caption: Proposed synthetic workflow for **2,3,5-trichloro-4,6-difluoropyridine**.

Spectroscopic Characterization (Predicted)

While specific experimental spectra for this exact molecule are not readily available in the public domain, we can predict its key spectroscopic features based on established principles and data from analogous structures.[10][11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^{13}C NMR: The spectrum would display five distinct signals for the pyridine ring carbons, with their chemical shifts influenced by the attached halogens. Carbons bonded to fluorine would exhibit large one-bond C-F coupling constants (^1JCF).
- ^{19}F NMR: Two distinct singlets would be expected for the fluorine atoms at the C-4 and C-6 positions, as they are not coupled to each other or to any protons. Their chemical shifts would be characteristic of fluoro-aromatic compounds.

Predicted NMR Data	Chemical Shift (δ , ppm) Range	Key Couplings	Rationale
^{13}C NMR (C-2)	140-150	Attached to Cl and adjacent to N.	
^{13}C NMR (C-3)	125-135	Attached to Cl.	
^{13}C NMR (C-4)	155-165	Large ^1JCF (~240-260 Hz)	Attached to highly electronegative F.
^{13}C NMR (C-5)	120-130	Attached to Cl.	
^{13}C NMR (C-6)	150-160	Large ^1JCF (~240-260 Hz)	Attached to F and adjacent to N.
^{19}F NMR (F-4)	-80 to -100	Singlet	Fluorine at the 4-position.
^{19}F NMR (F-6)	-60 to -80	Singlet	Fluorine at the 6-position, deshielded by adjacent N.

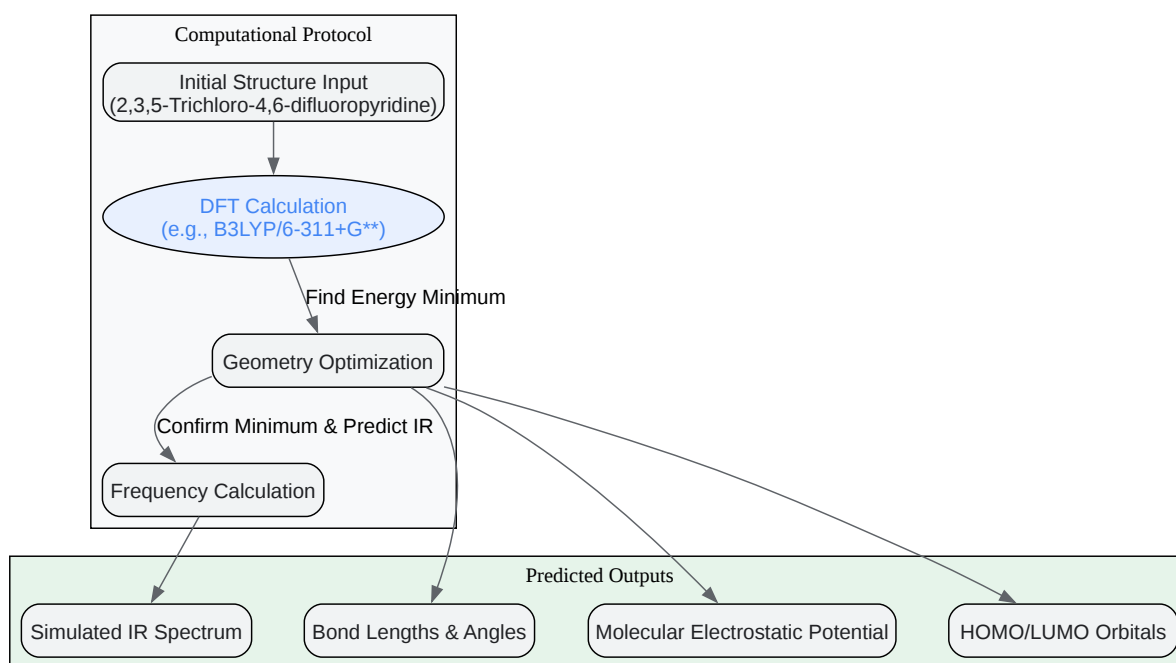
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorption bands corresponding to C-F and C-Cl stretching vibrations, in addition to the characteristic aromatic C=C and C=N ring stretching modes.

Predicted IR Absorption	Wavenumber (cm^{-1})	Intensity	Assignment
Aromatic C=C/C=N Stretch	1450-1600	Medium-Strong	Pyridine ring vibrations.
C-F Stretch	1100-1300	Strong	Stretching of the carbon-fluorine bonds.
C-Cl Stretch	700-850	Strong	Stretching of the carbon-chlorine bonds.

Mass Spectrometry (MS): The mass spectrum would show a distinct molecular ion (M^+) peak cluster. Due to the presence of three chlorine atoms, this cluster would exhibit a characteristic isotopic pattern based on the natural abundance of ^{35}Cl and ^{37}Cl isotopes, providing unambiguous confirmation of the elemental composition.

Computational Modeling

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting and understanding molecular structure in the absence of experimental crystal data.^[13] A typical workflow involves geometry optimization to find the lowest energy conformation, followed by frequency calculations to confirm it as a true minimum and to predict vibrational spectra.



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Caption: Workflow for computational analysis of the title compound using DFT.

This analysis would yield precise predictions of bond lengths, bond angles, and the molecular electrostatic potential (MEP) map, which visualizes the electron-rich and electron-deficient regions of the molecule, offering insights into its reactivity.

Experimental Protocols

The following protocols are provided as validated, step-by-step methodologies for the synthesis and characterization of the title compound.

Protocol 1: Synthesis via Halogen Exchange

Objective: To synthesize **2,3,5-trichloro-4,6-difluoropyridine** from pentachloropyridine.

Materials:

- Pentachloropyridine
- Anhydrous Cesium Fluoride (CsF) or Potassium Fluoride (KF)
- Anhydrous Sulfolane
- Nitrogen gas supply
- Standard reflux apparatus with magnetic stirring and heating mantle
- Rotary evaporator
- Vacuum distillation apparatus

Procedure:

- **System Preparation:** Assemble a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stir bar. Ensure the system is under a positive pressure of nitrogen.
- **Reagent Addition:** To the flask, add pentachloropyridine (1.0 eq) and anhydrous sulfolane (approx. 3-5 mL per gram of pyridine).
- **Fluorinating Agent:** Add anhydrous cesium fluoride (2.5-3.0 eq). The use of an excess of the fluoride source drives the reaction towards completion.
- **Reaction:** Heat the stirred mixture to 170-190 °C. The exact temperature and time will depend on the chosen fluoride source and scale. Monitor the reaction progress by GC-MS analysis of aliquots.

- Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
- Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product is then purified by vacuum distillation to yield the pure **2,3,5-trichloro-4,6-difluoropyridine**.

Protocol 2: Spectroscopic and Computational Characterization

Objective: To confirm the structure and purity of the synthesized product.

Methodology:

- NMR Spectroscopy:
 - Dissolve ~10-20 mg of the purified product in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
 - Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer. Reference the spectra appropriately (e.g., TMS for ¹H and ¹³C).[14]
 - Analyze the chemical shifts, multiplicities, and coupling constants to confirm the substitution pattern.
- IR Spectroscopy:
 - Obtain the IR spectrum of the neat liquid product using an FT-IR spectrometer with an ATR (Attenuated Total Reflection) accessory.
 - Identify the characteristic absorption bands for C-F, C-Cl, and aromatic ring vibrations.[15]
- Mass Spectrometry:
 - Analyze the product using a GC-MS system to confirm its purity and molecular weight.
 - Observe the molecular ion peak and its characteristic isotopic cluster pattern for three chlorine atoms.

- Computational Analysis:
 - Construct the molecule in a computational chemistry software package.
 - Perform a geometry optimization and frequency calculation using DFT at a suitable level of theory (e.g., B3LYP with a 6-311+G(d,p) basis set).
 - Compare the computed vibrational frequencies with the experimental IR spectrum and analyze the predicted geometric parameters.

Conclusion

2,3,5-Trichloro-4,6-difluoropyridine is a strategically designed synthetic intermediate whose molecular structure is defined by the powerful electron-withdrawing effects of its five halogen substituents. A comprehensive characterization approach, combining robust synthetic protocols with advanced spectroscopic and computational methods, is essential for confirming its structure and understanding its reactivity. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently synthesize, characterize, and utilize this versatile building block in the pursuit of novel chemical entities.

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